molecular formula C12H24N2O2 B13101122 tert-Butyl (4-amino-4-methylcyclohexyl)carbamate

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate

Cat. No.: B13101122
M. Wt: 228.33 g/mol
InChI Key: FSQJPMKIRFIPTK-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-4-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific reactants involved.

Major Products Formed:

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines in synthetic chemistry.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which tert-Butyl (4-amino-4-methylcyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved typically include the modification of enzyme activity or the alteration of substrate availability.

Comparison with Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl N-(4-formylbenzyl)carbamate

Comparison:

  • tert-Butyl (4-aminocyclohexyl)carbamate: Similar in structure but lacks the methyl group on the cyclohexyl ring, which can affect its reactivity and stability.
  • tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of the amino group, leading to different chemical properties and applications.
  • tert-Butyl N-(4-formylbenzyl)carbamate: Has a formyl group, making it more reactive in certain chemical reactions compared to tert-Butyl (4-amino-4-methylcyclohexyl)carbamate.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(4-amino-4-methylcyclohexyl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-5-7-12(4,13)8-6-9/h9H,5-8,13H2,1-4H3,(H,14,15)

InChI Key

FSQJPMKIRFIPTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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